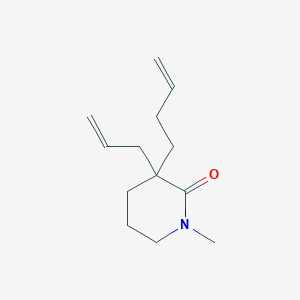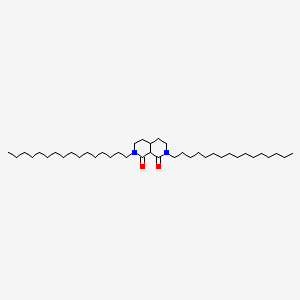
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes two hexadecyl chains and a hexahydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Introduction of Hexadecyl Chains: The hexadecyl chains can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hexadecyl chains, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated naphthyridine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrophobic hexadecyl chains may facilitate its incorporation into lipid membranes, affecting membrane properties and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,7-Dihexadecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Characterized by its unique hexadecyl chains and naphthyridine core.
2,7-Dihexadecylhexahydro-2,7-quinolinedione: Similar structure but with a quinoline core instead of naphthyridine.
2,7-Dihexadecylhexahydro-2,7-pyridinedione: Similar structure but with a pyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of hexadecyl chains and naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
921926-64-9 |
|---|---|
Molecular Formula |
C40H76N2O2 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
2,7-dihexadecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C40H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-35-31-37-32-36-42(40(44)38(37)39(41)43)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChI Key |
FFPVQFCAVFWTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


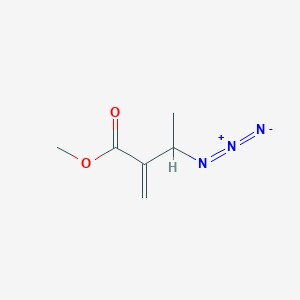
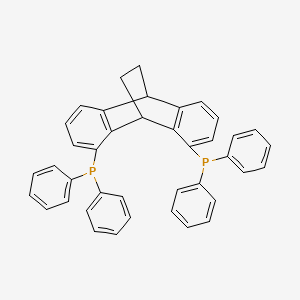
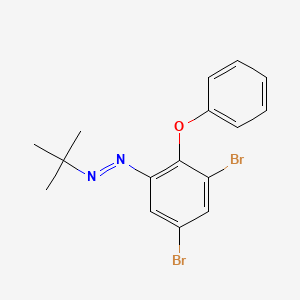
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
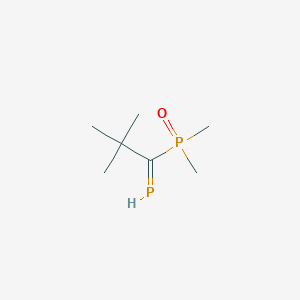
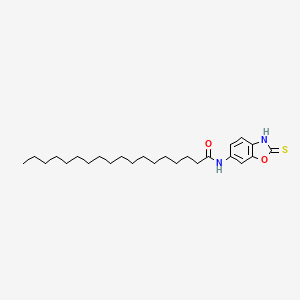

![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
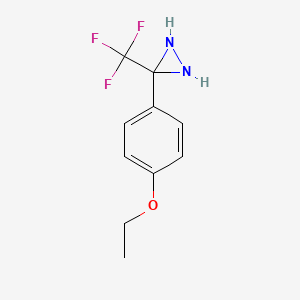
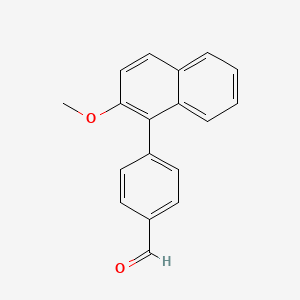
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
